molecular formula C9H15N3O4S B6661660 (2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid

Cat. No.: B6661660
M. Wt: 261.30 g/mol
InChI Key: BYKCJFDSMAITSA-ZETCQYMHSA-N
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Description

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the propanoic acid moiety: The final step involves the coupling of the sulfonylated pyrazole with an appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid
  • (2S)-2-[(1-ethylpyrazol-4-yl)sulfonylamino]propanoic acid
  • (2S)-2-[(1-isopropylpyrazol-4-yl)sulfonylamino]propanoic acid

Uniqueness

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-6(2)12-5-8(4-10-12)17(15,16)11-7(3)9(13)14/h4-7,11H,1-3H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCJFDSMAITSA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CN(N=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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